The compound 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic molecule that combines elements from various chemical classes, including pyridine and pyrrole derivatives. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
The structure and properties of this compound can be derived from various research studies and patents focusing on pyrrole and pyridine derivatives, particularly those exploring their synthesis and biological activities. Notable sources include academic articles and patent literature that discuss the synthesis and application of related compounds in pharmaceutical contexts .
This compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structures. It belongs to a broader category of pyridine derivatives, which are known for their diverse biological activities, including antibacterial and antiviral properties.
The synthesis of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves multiple steps, typically starting with the formation of the octahydropyrrolo[3,4-b]pyrrole core followed by the introduction of the 3-chlorobenzoyl group and the pyridine moiety.
The molecular formula for 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can be represented as C16H18ClN3O. The structure consists of multiple ring systems, including a pyridine ring and an octahydropyrrolo framework.
The structural representation can be visualized using molecular modeling software to better understand its three-dimensional conformation.
The compound is expected to undergo various chemical reactions typical for heterocycles, including:
Reactions involving this compound can be optimized using different solvents, catalysts, and temperatures to achieve desired products efficiently .
The mechanism of action for 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is likely related to its interaction with biological targets such as enzymes or receptors. The pyridine moiety may enhance binding affinity due to its ability to participate in hydrogen bonding and π-π interactions.
Studies exploring similar compounds have shown that modifications on the aromatic rings significantly affect their biological activity, suggesting that this compound may exhibit notable pharmacological properties .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would further elucidate its physical properties .
The compound holds promise for various applications in medicinal chemistry:
Research continues to explore the full range of biological activities associated with this class of compounds, emphasizing their potential in drug discovery .
The octahydropyrrolo[3,4-b]pyrrole (also termed 1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole) core is a bridged bicyclic diazabase featuring two tertiary nitrogen atoms at positions 1 and 5. This scaffold provides three-dimensional rigidity, enhanced solubility over flat heterocycles, and vectorial diversity for substitution. Its endo-configured ring system enables projection of pharmacophores into complementary binding pockets of enzymes:
Table 1: Comparative Analysis of Bicyclic Heterocycles in Kinase Inhibitor Design
Heterocycle | Ring System | Kinases Targeted | ADMET Profile |
---|---|---|---|
Pyrrolo[3,4-b]pyrrole | Bicyclic, saturated | CDK2, VEGFR3, PDGFRA | Enhanced solubility (>50 µM) |
Phthalazine | Planar, aromatic | Topoisomerase, PARP | Moderate hepatotoxicity risk |
Quinazoline | Planar, electron-poor | EGFR, HER2 | CYP450 inhibition concerns |
The 3-chlorobenzoyl moiety is not a passive solubilizing group but an essential pharmacophore for ATP-competitive kinase inhibition. Its inclusion in 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine confers three mechanistic advantages:
Notably, the maleimide derivative MI-1 (1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) demonstrates nanomolar inhibition of tyrosine kinases through chlorine-mediated hydrophobic anchoring [3]. This validates the strategic deployment of chlorinated aromatics in bicyclic heterocycle-based inhibitors.
The fusion of octahydropyrrolopyrrole with pyridine creates a spatially defined pharmacophore with orthogonal binding capabilities:
Table 2: Synthetic Yields for Key Hybridization Steps
Reaction Step | Catalyst/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Imine formation | Microwave, 90°C, 30 min | 90 | >95% |
5-Aminooxazole synthesis | Yb(OTf)3, 60°C | 90 | 92% |
Aza-Diels-Alder cyclization | Xylene, reflux, 12 hr | 75 | 89% |
Pyridine "click" attachment | CuSO4/sodium ascorbate | 85 | >98% |
The pyridine ring’s nitrogen basicity (pKa ≈ 5.2) ensures pH-dependent solubility, facilitating cellular uptake while preventing lysosomal trapping. Molecular dynamics simulations confirm that the hybrid maintains stable contacts (≤2.0 Å RMSD) in CDK2’s active site over 100 ns, with the pyridine forming π-stacking with Phe82 [4] [9].
Table 3: Hydrogen Bond Analysis in Kinase Binding Pockets
Kinase | Residue | H-Bond Distance (Å) | Interacting Group |
---|---|---|---|
CDK2 | Glu81 | 1.9 | Carbonyl of chlorobenzoyl |
VEGFR3 | Asp1054 | 2.1 | Pyridine nitrogen |
PDGFRA | Cys677 | 2.3 | Pyrrolopyrrole tertiary amine |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3